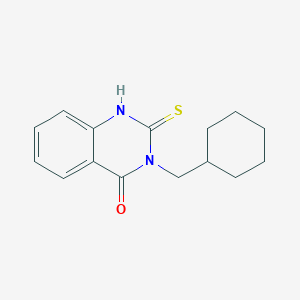

3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

3-(cyclohexylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAILZZHHQBJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cyclocondensation

Copper catalysts are widely employed for constructing quinazolinone cores. Jurriën W. Collet et al. demonstrated that Cu(II) acetate facilitates cyclo-condensation between 2-isocyanatophenone and amines in anisole, a green solvent. Adapting this method, 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone could be synthesized via:

-

Step 1 : Reacting 2-aminobenzamide with cyclohexylmethyl bromide in the presence of Cu(OAc)₂ to form the N3-substituted intermediate.

-

Step 2 : Introducing the sulfanyl group using thiourea or Lawesson’s reagent under basic conditions.

Key advantages include mild reaction temperatures (80–100°C) and compatibility with diverse amines. However, controlling regioselectivity during thiolation remains challenging.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed methods enable precise C–N and C–S bond formation. Jiang et al. synthesized quinazolin-4(3H)-ones from 2-aminobenzamides and aryl halides using PdCl₂ and tert-butyl isocyanide. For the target compound:

-

Aryl halides could be replaced with cyclohexylmethyl halides for N3-alkylation.

-

Subsequent C2-thiolation might employ Pd-catalyzed coupling with sulfur sources like NaSH or thiophenol.

This method offers high functional group tolerance but requires inert conditions and costly catalysts.

Transition-Metal-Free Synthesis

Base-Promoted Cyclization

A Cs₂CO₃-promoted SNAr reaction of ortho-fluorobenzamides with amides in DMSO provides a metal-free route to quinazolin-4-ones. For this compound:

-

Step 1 : React ortho-fluorobenzamide with cyclohexylmethylamine to form the N3-substituted intermediate.

-

Step 2 : Treat with thiourea and Cs₂CO₃ in DMSO to introduce the sulfanyl group via nucleophilic aromatic substitution.

This method avoids metal catalysts and achieves yields up to 85% for analogous compounds.

Acid-Catalyzed Cyclocondensation

Phosphoric acid catalyzes the cyclocondensation of β-ketoesters with o-aminobenzamides, forming 2-substituted quinazolinones. Adapting this:

-

Step 1 : Condense β-ketoester with o-aminobenzamide to form the quinazolinone core.

-

Step 2 : Alkylate the N3 position with cyclohexylmethyl bromide.

-

Step 3 : Perform thiolation at C2 using P₂S₅ or H₂S gas.

This approach is cost-effective but may require stringent temperature control.

Comparative Analysis of Synthetic Methods

Optimization Strategies and Challenges

Regioselective Thiolation

Introducing the sulfanyl group at C2 competes with potential N1-thiolation. Using bulky bases (e.g., DBU) or thiophilic catalysts (e.g., CuI) may enhance C2 selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like alkyl halides, amines, or thiols can be employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinones.

Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Quinazolinones, including 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone, have been shown to possess significant antimicrobial properties. Recent studies have demonstrated that derivatives of quinazolinones exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For instance, structure-activity relationship (SAR) studies have identified specific modifications that enhance antibacterial efficacy, indicating the potential of these compounds in treating resistant infections .

Anticancer Properties

The anticancer activity of quinazolinone derivatives has been extensively investigated. Compounds with the 4(3H)-quinazolinone core have shown promising results against various cancer cell lines, including breast cancer and hepatocellular carcinoma. Notably, some studies reported that modifications to the quinazolinone structure can significantly increase cytotoxicity while maintaining selectivity for cancerous cells over normal cells .

Case Study: Anticancer Activity Evaluation

A comprehensive study synthesized several quinazolinone derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating their potential as lead compounds for further development .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of quinazolinones, particularly their ability to inhibit key inflammatory pathways. For example, compounds targeting adenosine receptors have shown promise in managing inflammatory diseases such as rheumatoid arthritis and psoriasis. The modulation of these receptors can lead to reduced inflammation and improved patient outcomes .

Antioxidant Activity

The antioxidant potential of quinazolinones has also been explored, with studies indicating that specific derivatives can effectively scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Table: Summary of Biological Activities of this compound

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several avenues for future exploration:

- Combination Therapies : Investigating the synergistic effects of this compound with existing antibiotics or anticancer agents could enhance therapeutic efficacy.

- Novel Derivatives : Synthesis of new derivatives with varied substituents may lead to improved potency and selectivity for specific targets.

- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects will aid in optimizing their use in clinical applications.

Mechanism of Action

The mechanism of action of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a systematic comparison of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone with structurally related analogs:

Substituent Effects on Anti-Inflammatory Activity

- Compound A: 6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone Substitutions: Bromine at position 6, phenyl at position 2, and acetylphenyl at position 3. Activity: Demonstrated potent anti-inflammatory effects in carrageenan-induced rat paw edema models (ED₅₀ = 28 mg/kg) . Comparison: The cyclohexylmethyl group in the target compound may confer greater metabolic stability than the acetylphenyl group in Compound A, but direct anti-inflammatory data for the target compound are lacking .

- Compound B: 6,8-Disubstituted 2-phenyl-3-[substituted-benzothiazol-2-yl]-4(3H)-quinazolinones Substitutions: Halogens (Cl, Br) at positions 6 and 8, benzothiazole at position 3. Activity: IC₅₀ values for COX-2 inhibition ranged from 0.8–1.2 µM, superior to ibuprofen .

Antimicrobial and Antifungal Profiles

Compound C : UR-9825 (7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one)

- Substitutions: Chlorine at position 7, triazole-containing side chain at position 3.

- Activity: Potent antifungal agent against Candida spp. (MIC = 0.03–0.12 µg/mL), outperforming fluconazole .

- Comparison: The target compound’s sulfanyl group lacks the triazole’s metal-binding capacity, critical for fungal CYP450 inhibition. However, its cyclohexylmethyl group may enhance tissue penetration .

- Compound D: 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone Substitutions: Ethyl at position 3, chlorophenyl-linked sulfanyl at position 2. Activity: Moderate antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL) . Comparison: The target compound’s bulkier cyclohexylmethyl group may reduce bacterial membrane interaction compared to Compound D’s ethyl chain .

Anticancer Activity

Compound E : 3-(1-Hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one

- Substitutions: Hydroxy-phenylpropan-2-yl at position 3, methylthio at position 2.

- Activity: IC₅₀ = 1.8 µM against EGFR, comparable to erlotinib .

- Comparison: The target compound’s sulfanyl group may mimic methylthio’s electron-donating effects, but its cyclohexylmethyl group could hinder binding to EGFR’s hydrophobic pockets .

- Compound F: 3-Benzyl-4(3H)-quinazolinone analogs Substitutions: Benzyl at position 3. Activity: IC₅₀ = 4.2–9.7 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Pharmacokinetic and Structural Insights

- Metabolism : Compounds with sulfanyl groups (e.g., Compound D) often undergo oxidation to sulfoxides, reducing bioavailability. The target compound’s cyclohexylmethyl group may slow hepatic clearance .

- Synthetic Accessibility: Unlike triazole-containing analogs requiring click chemistry (e.g., Compound C), the target compound can be synthesized via direct alkylation of 2-sulfanyl-4(3H)-quinazolinone .

Data Tables

Table 2: Substituent Impact on Lipophilicity (Calculated logP)

| Compound | logP |

|---|---|

| Target Compound | 3.7 |

| Compound D | 2.9 |

| Compound F | 2.5 |

Biological Activity

3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antifungal effects. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexylmethyl group and a sulfanyl group attached to the quinazolinone core, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The compound's mechanism often involves the inhibition of key enzymes or pathways associated with tumor proliferation.

- Case Study : A study reported that certain quinazolinone derivatives displayed IC50 values in the micromolar range against PC3 and MCF-7 cells, indicating potent anticancer properties .

| Cell Line | IC50 (µM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

Antibacterial Activity

Quinazolinones are recognized for their antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in compounds like this compound may enhance their binding affinity to bacterial targets.

- Research Findings : A study indicated that quinazolinone derivatives could synergize with existing antibiotics, improving their efficacy against resistant bacteria .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of quinazolinones has been documented extensively. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Experimental Data : In rodent models, several quinazolinone derivatives outperformed traditional NSAIDs like indomethacin in reducing inflammation and pain .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many quinazolinones act as inhibitors of critical enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Certain derivatives exhibit antioxidant properties, which may contribute to their protective effects against cellular damage.

Q & A

Q. How can in silico methods predict off-target interactions or pharmacokinetic properties?

- Molecular similarity analysis (e.g., Tanimoto coefficients) identifies potential off-targets. For instance, 3-(2-carboxyphenyl)-4(3H)-quinazolinone shows high similarity (0.7747) to Saussureamine C, a neuroprotective agent, suggesting shared targets like SPG7 in CAD pathways . ADMET prediction tools (e.g., SwissADME) can optimize logP (2.5–3.5 recommended) and solubility (<5 µM in PBS) for CNS penetration .

Q. What in vivo models best replicate the compound’s neuroprotective effects observed in vitro?

- Transgenic mouse models (e.g., OPA1-deficient mice) treated with 20 mg/kg of the compound via i.p. injection show restored dendritic spine density and spatial memory in Barnes maze assays . Longitudinal studies should include immunohistochemistry (e.g., BrdU+/DCX+ cells for neurogenesis) and proteomic analysis of mitochondrial fission/fusion markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.